molecular formula C11H9Cl2NO3 B3363221 1-(3,5-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid CAS No. 1017427-84-7

1-(3,5-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid

Cat. No.: B3363221
CAS No.: 1017427-84-7
M. Wt: 274.1 g/mol
InChI Key: NOEUDKREIFBPGB-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H9Cl2NO3 and its molecular weight is 274.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including those similar in structure to 1-(3,5-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid, are recognized for their role as microbial inhibitors, which can impact the fermentation processes using engineered microbes such as Escherichia coli and Saccharomyces cerevisiae. Their inhibitory effects necessitate the development of metabolic engineering strategies to enhance microbial robustness against these compounds, suggesting a potential area of application in optimizing bioproduction processes (Jarboe, Royce, & Liu, 2013).

Solvent Developments for Carboxylic Acids

In the context of industrial applications, the recovery and purification of carboxylic acids from aqueous streams through liquid-liquid extraction (LLX) is a significant area of research. Developments in solvents, including ionic liquids and traditional amine-based systems, aim at enhancing the efficiency of carboxylic acid recovery, which is crucial for their use as precursors in bio-based plastics and other chemicals (Sprakel & Schuur, 2019).

Influence of Metals on Carboxylic Acids

Research into the interaction between metals and carboxylic acids offers insights into the electronic systems of biologically important molecules, including the effects of metals on ligands' stability and reactivity. Such studies have implications for understanding and enhancing the functionality of carboxylic acid derivatives in biological systems and potential pharmaceutical applications (Lewandowski, Kalinowska, & Lewandowska, 2005).

Environmental Impact and Biodegradation

The environmental persistence and biodegradation of carboxylic acid derivatives, such as those structurally related to this compound, are critical areas of study. Understanding the mechanisms of environmental degradation and the impact on ecosystems can inform the development of more sustainable chemical practices and the remediation of pollution (Magnoli et al., 2020).

Properties

IUPAC Name

1-(3,5-dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NO3/c12-6-3-7(13)5-8(4-6)14-2-1-9(10(14)15)11(16)17/h3-5,9H,1-2H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOEUDKREIFBPGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1C(=O)O)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017427-84-7
Record name 1-(3,5-dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,5-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
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1-(3,5-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid
Reactant of Route 3
1-(3,5-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid
Reactant of Route 4
1-(3,5-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(3,5-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid
Reactant of Route 6
1-(3,5-Dichlorophenyl)-2-oxopyrrolidine-3-carboxylic acid

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